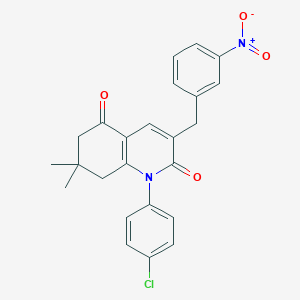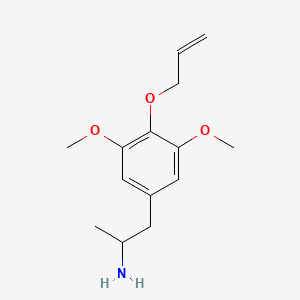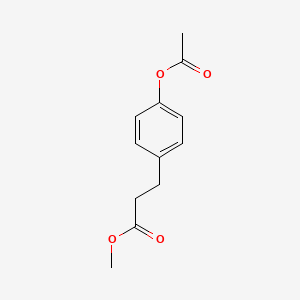
Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of benzenepropanoic acid, featuring an acetyloxy group at the 4-position and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-(acetyloxy)-, methyl ester typically involves the esterification of benzenepropanoic acid derivatives. One common method is the reaction of 4-hydroxybenzenepropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetyloxy derivative. This intermediate is then esterified using methanol and a strong acid catalyst like hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzenepropanoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenepropanoic acid, 4-(acetyloxy)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The ester group can also be hydrolyzed to produce the corresponding alcohol and acid, which can further interact with cellular components .
Comparación Con Compuestos Similares
Benzenepropanoic acid, methyl ester: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Benzenepropanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties and reactivity.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Features bulky tert-butyl groups, affecting its steric and electronic properties.
Propiedades
Número CAS |
54965-55-8 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl 3-(4-acetyloxyphenyl)propanoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-4,6-7H,5,8H2,1-2H3 |
Clave InChI |
UOCVMKKUMXGHFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


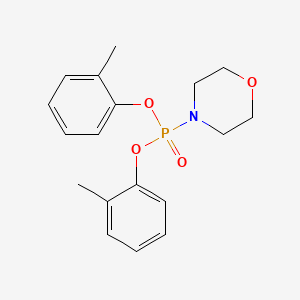
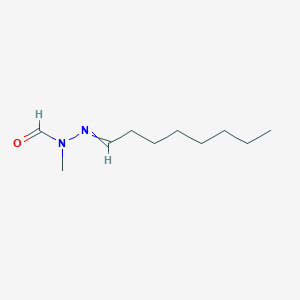

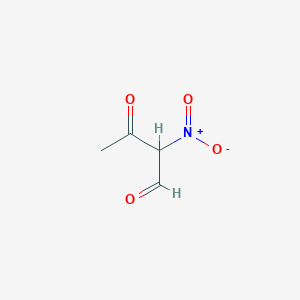

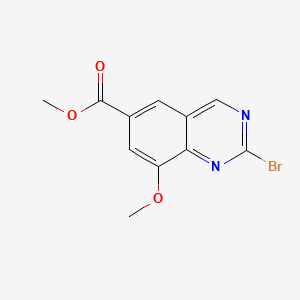


![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)
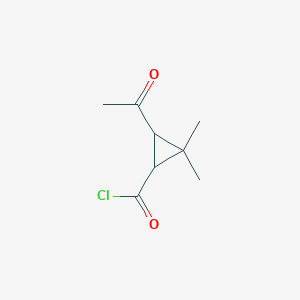
![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)
